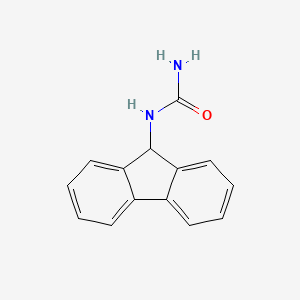

N-9H-fluoren-9-ylurea

Description

N-9H-Fluoren-9-ylurea is a urea derivative functionalized with a 9H-fluorenyl group, a bicyclic aromatic hydrocarbon known for its rigidity and planar structure. The urea moiety (–NH–CO–NH–) introduces hydrogen-bonding capabilities, making this compound valuable in supramolecular chemistry, catalysis, and pharmaceutical synthesis.

Properties

IUPAC Name |

9H-fluoren-9-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-14(17)16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKFZJQKCWQRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-9H-Fluoren-9-ylurea vs. Fluorenylmethoxycarbonyl (Fmoc)-Protected Amino Acids

- Structural Differences: Fmoc-protected amino acids (e.g., compounds 2p, 2q in ) feature a fluorenylmethoxycarbonyl group linked to amino acids, whereas N-9H-fluoren-9-ylurea replaces the ester/carbamate linkage with a urea group. This substitution alters polarity and hydrogen-bonding capacity.

- Applications : Fmoc derivatives are widely used in solid-phase peptide synthesis due to their stability under basic conditions, while urea derivatives may excel in molecular recognition or as kinase inhibitors due to enhanced H-bonding .

N-9H-Fluoren-9-ylurea vs. 2-Nitro-9H-fluorene

- Functional Groups : The nitro group in 2-nitro-9H-fluorene (CAS 607-57-8, ) is strongly electron-withdrawing, making the compound electrophilic. In contrast, the urea group in N-9H-fluoren-9-ylurea is polar but less reactive, favoring interactions like H-bonding.

- Spectroscopic Data: 2-Nitro-9H-fluorene exhibits distinct IR peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch), whereas N-9H-fluoren-9-ylurea would show NH stretches (~3300 cm⁻¹) and carbonyl stretches (~1650 cm⁻¹) .

Comparison with Carbazole-Fluorene Hybrids

- Synthetic Methods : Carbazole-fluorene hybrids (e.g., CzFA in ) are synthesized via Ullmann or Buchwald-Hartwig couplings. N-9H-fluoren-9-ylurea likely requires urea-forming reactions, such as addition of amines to isocyanates derived from fluorenyl precursors.

- Reactivity : Carbazole-fluorene hybrids are optimized for charge transport in OLEDs, while urea derivatives may undergo nucleophilic substitution or participate in supramolecular assembly .

Comparison with 9,9-Dimethyl-2-nitro-9H-fluorene

- Substituent Effects : The methyl groups in 9,9-dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0, ) increase steric hindrance, reducing reactivity at the 9-position. In contrast, the urea group in N-9H-fluoren-9-ylurea offers directional H-bonding sites for coordination or crystallization .

Physical and Thermal Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| N-9H-Fluoren-9-ylurea | ~238.3* | Not reported | Urea, fluorenyl | Drug design, supramolecular |

| 2-Nitro-9H-fluorene | 211.22 | Not reported | Nitro | Electrophilic intermediates |

| 9-(9H-Fluoren-9-ylidene) | 328.41 | 187–189 | Dimeric fluorenyl | Materials science |

| Fmoc-amino acid (2p) | ~450† | Not reported | Carbamate, amino acid | Peptide synthesis |

*Calculated based on molecular formula. †Approximate value from .

Data Sources : .

Research Findings and Key Insights

- Hydrogen Bonding : Urea derivatives exhibit stronger H-bonding than Fmoc-protected amines or nitrofluorenes, enabling applications in crystal engineering and host-guest chemistry .

- Thermal Stability : Dimeric fluorenes (e.g., ) show high melting points (~187°C), suggesting that N-9H-fluoren-9-ylurea may also display robust thermal behavior due to aromatic stacking .

- Synthetic Flexibility : Multi-component reactions (e.g., ) demonstrate the ease of modifying fluorenyl scaffolds, suggesting N-9H-fluoren-9-ylurea can be tailored for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.